molecular formula C17H18N2S B14374244 5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole CAS No. 89446-85-5

5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole

Cat. No.: B14374244
CAS No.: 89446-85-5
M. Wt: 282.4 g/mol
InChI Key: KIGYQLSQQVSDTA-UHFFFAOYSA-N
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Description

5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with phenyl and phenylethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole typically involves the reaction of appropriate aldehydes, benzil, and ammonium acetate under microwave-assisted conditions. A Schiff’s base complex nickel catalyst (Ni-C) can be used to facilitate this one-pot synthesis, yielding the desired imidazole in excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for free radical bromination.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Brominated imidazole derivatives.

Scientific Research Applications

5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenyl and phenylethylsulfanyl groups can interact with biological membranes, affecting cell permeability and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazole
  • 4,5-Diphenylimidazole
  • 2-Phenylethylimidazole

Uniqueness

5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole is unique due to the presence of both phenyl and phenylethylsulfanyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

CAS No.

89446-85-5

Molecular Formula

C17H18N2S

Molecular Weight

282.4 g/mol

IUPAC Name

5-phenyl-2-(2-phenylethylsulfanyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C17H18N2S/c1-3-7-14(8-4-1)11-12-20-17-18-13-16(19-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,18,19)

InChI Key

KIGYQLSQQVSDTA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=N1)SCCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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